

# 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

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An In-Depth Technical Guide to **1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid**: Properties, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 2-oxo-1,2-dihydropyridine (also known as 2-pyridone) core is a prominent scaffold found in numerous biologically active molecules. This document delineates the compound's physicochemical properties, provides detailed synthetic pathways with experimental insights, explores its chemical reactivity, and discusses its potential applications as a building block for novel therapeutic agents. The synthesis and properties are contextualized through established literature on closely related analogs, offering a robust framework for laboratory investigation.

## Introduction to the 2-Oxo-1,2-Dihydropyridine Scaffold

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid framework is a versatile heterocyclic motif that serves as a crucial precursor in pharmaceutical development.<sup>[1]</sup> As a derivative of nicotinic acid (niacin), this scaffold has been explored for a wide spectrum of biological activities, including hypolipidemic, neuroprotective, and antimicrobial effects.<sup>[1][2]</sup> The introduction of an N-allyl

group provides a reactive handle for further chemical modification or can directly influence pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the 3-position is a key functional group, often involved in critical binding interactions with biological targets or serving as a point for derivatization to modulate solubility and bioavailability. This guide focuses specifically on the N-allyl derivative, a molecule poised for exploration in modern drug discovery programs.

## Physicochemical and Spectroscopic Properties

While specific experimental data for **1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** is not extensively published, its properties can be reliably inferred from the parent compound, 2-Oxo-1,2-dihydropyridine-3-carboxylic acid, and its N-substituted analogs.<sup>[3][4]</sup> The addition of the allyl group ( $C_3H_5$ ) to the parent structure ( $C_6H_5NO_3$ ) allows for a precise calculation of its fundamental properties.

Table 1: Core Physicochemical Properties

Property	Value / Description	Source / Rationale
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub>	Calculated from parent compound C <sub>6</sub> H <sub>5</sub> NO <sub>3</sub> <sup>[4]</sup> + C <sub>3</sub> H <sub>4</sub>
Molecular Weight	179.17 g/mol	Calculated from parent compound 139.11 g/mol <sup>[4]</sup> + 40.06 g/mol
IUPAC Name	1-allyl-2-oxo-1H-pyridine-3-carboxylic acid	Standard nomenclature
Appearance	Expected to be a white to off-white solid	Based on analogs. <sup>[3]</sup>
Solubility	Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and ethanol.	General property of similar organic acids.
pKa	The carboxylic acid proton is expected to have a pKa in the range of 3-5, typical for carboxylic acids adjacent to an aromatic system.	Established chemical principles.

## Anticipated Spectroscopic Profile

The structural elucidation of this molecule would rely on standard spectroscopic techniques.

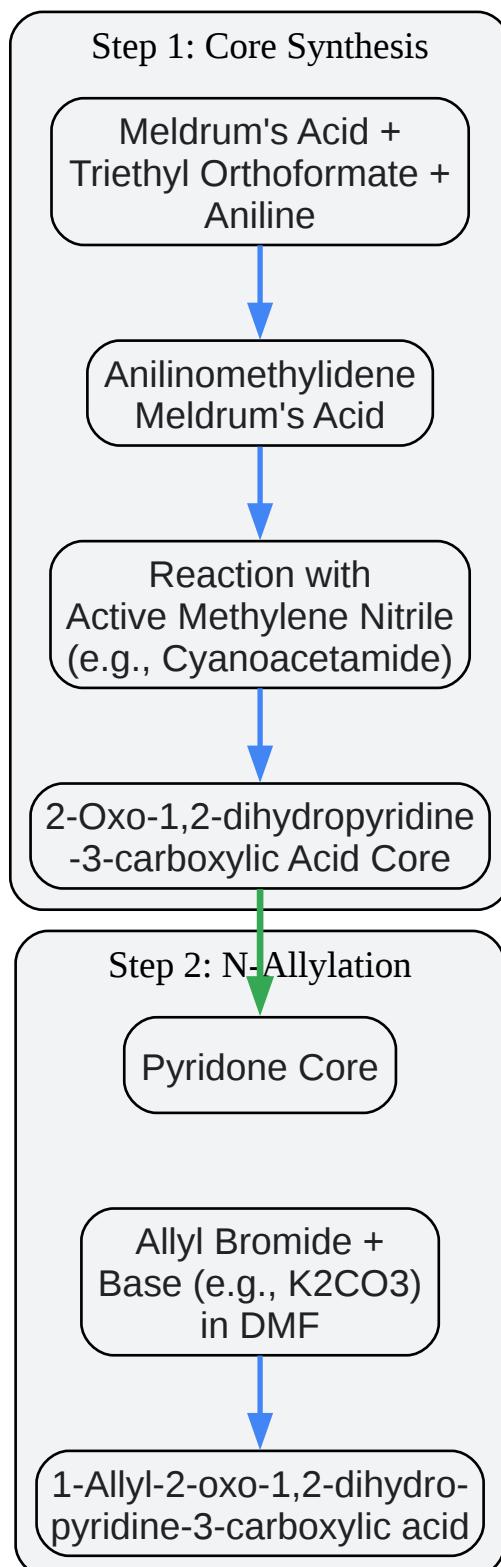
The expected profile is as follows:

- <sup>1</sup>H NMR: Key diagnostic signals would include those for the allyl group: a multiplet around 5.8-6.0 ppm for the vinyl proton (-CH=), two doublets of doublets around 5.1-5.3 ppm for the terminal vinyl protons (=CH<sub>2</sub>), and a doublet around 4.8-5.0 ppm for the methylene protons adjacent to the nitrogen (N-CH<sub>2</sub>). The three protons on the pyridone ring would appear as distinct multiplets in the aromatic region (approx. 6.5-8.5 ppm), with coupling patterns indicative of their positions. The carboxylic acid proton would present as a broad singlet at a downfield shift (>10 ppm), which is exchangeable with D<sub>2</sub>O.<sup>[3]</sup>

- $^{13}\text{C}$  NMR: The spectrum would show nine distinct carbon signals. Characteristic peaks would include the carboxylic acid carbonyl (~165 ppm), the pyridone carbonyl (~160-163 ppm), carbons of the allyl group (vinyl carbons at ~117 ppm and ~132 ppm; methylene carbon at ~53 ppm), and the carbons of the pyridone ring.[3]
- Infrared (IR) Spectroscopy: The spectrum would be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the carboxylic acid and the amide lactam ring (typically in the 1650-1730  $\text{cm}^{-1}$  range). A broad O-H stretch from the carboxylic acid would be visible from 2500-3300  $\text{cm}^{-1}$ .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected  $[\text{M}+\text{H}]^+$  ion would be observed at  $\text{m/z}$  180.0601.

## Synthesis and Manufacturing

The synthesis of **1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** is logically approached via a two-step sequence: first, the formation of the core pyridone ring system, followed by selective N-alkylation.

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Caption: Synthetic workflow for **1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid**.

## Step 1: Synthesis of the 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Core

The foundational pyridone structure is efficiently synthesized through the reaction of an aminomethylene derivative of Meldrum's acid with an active methylene nitrile, such as cyanoacetamide.<sup>[1][2]</sup> This method provides a reliable route to the core heterocycle in good yields.<sup>[1]</sup>

## Step 2: N-Allylation of the Pyridone Core

With the pyridone core in hand, the final step is a standard N-alkylation reaction. The nitrogen of the pyridone ring acts as a nucleophile, attacking an allyl electrophile like allyl bromide. The choice of a suitable base and solvent is critical for reaction efficiency and to minimize side reactions, such as O-alkylation of the carboxylic acid.

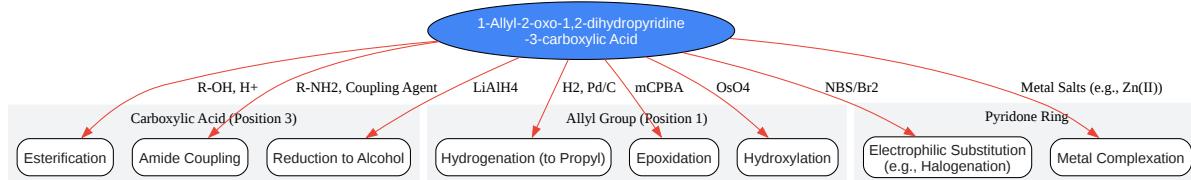
## Exemplary Experimental Protocol: N-Allylation

- **Rationale:** This protocol uses potassium carbonate as a mild base to deprotonate the pyridone nitrogen, which is sufficiently nucleophilic to react. N,N-Dimethylformamide (DMF) is chosen as the solvent due to its polar, aprotic nature, which effectively solvates the potassium salts and facilitates the  $S_N2$  reaction. The reaction temperature is kept moderate to ensure selectivity.
- **Reagent Preparation:** To a solution of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL per 1 mmol of substrate), add potassium carbonate ( $K_2CO_3$ , 1.5 eq).
- **Reaction Initiation:** Stir the suspension at room temperature for 30 minutes to ensure formation of the potassium salt. Add allyl bromide (1.2 eq) dropwise to the mixture.
- **Reaction Monitoring:** Heat the reaction mixture to 50-60 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.<sup>[3]</sup>
- **Workup and Isolation:** After completion, cool the mixture to room temperature and pour it into ice-water (50 mL). Acidify the aqueous solution to pH 3-4 with dilute HCl. The acidic conditions ensure the product's carboxylic acid is protonated, promoting precipitation while keeping the starting material dissolved.

- Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound.[3]

## Chemical Reactivity and Mechanistic Insights

**1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** possesses three primary sites for chemical modification, making it a highly versatile building block for creating chemical libraries.



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Caption: Key reactive sites and potential transformations of the title compound.

- Carboxylic Acid Group: This is the most versatile functional group for derivatization. Standard coupling reactions can be employed to form amides and esters, which are common modifications in drug design to alter properties like cell permeability and metabolic stability. The carboxylic acid can also serve as a bioisostere for other acidic groups like tetrazoles or hydroxamic acids.[5]
- Allyl Group: The double bond of the allyl group is susceptible to a range of classic alkene reactions. It can be hydrogenated to the corresponding N-propyl derivative, epoxidized, or dihydroxylated. These transformations allow for the introduction of new stereocenters and polar functional groups.

- Pyridone Ring: While the pyridone ring is relatively electron-deficient, it can still undergo electrophilic substitution reactions, such as halogenation, typically at positions ortho or para to the activating nitrogen atom. Furthermore, the pyridone-carboxylic acid arrangement is an effective bidentate ligand capable of forming stable complexes with various metal ions.[1]

## Applications in Research and Drug Development

The **1-allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** scaffold is a promising starting point for developing new therapeutics across several disease areas.

- Oncology: Dihydropyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[6] The ability to easily generate a library of amide and ester derivatives from the title compound allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity against cancer-related targets like protein kinases or polymerases. For instance, certain oxo-dihydropyridine derivatives have shown activity against breast cancer cell lines.[2]
- Cardiovascular Disease: The broader 1,4-dihydropyridine class is famous for its calcium channel blocking activity (e.g., nifedipine). While the 1,2-dihydropyridine isomer has a different electronic profile, derivatives have also been investigated as modulators of calcium channels and for their effects on blood pressure.[7]
- Metabolic Disorders: Analogs of 2-oxo-3-pyridinecarboxylic acid have been identified as a class of oral hypoglycemic agents.[8] The specific substituents on the pyridone ring were found to be critical for activity, highlighting the potential for the N-allyl group to confer unique biological properties in this therapeutic area.[8]
- Antibacterial Agents: The pyridone core is present in several antibacterial agents. The synthesis of novel derivatives based on this scaffold is a valid strategy in the search for new compounds to combat antibiotic resistance.[3]

## Conclusion

**1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid** is a valuable and versatile heterocyclic building block. Its synthesis is achievable through well-established chemical methods, and its multiple reactive sites offer extensive opportunities for chemical diversification. Based on the known biological activities of related compounds, this scaffold holds considerable promise for

the development of novel drug candidates in oncology, cardiovascular disease, and metabolic disorders. This guide provides the foundational chemical knowledge for researchers to effectively utilize this compound in their discovery programs.

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- To cite this document: BenchChem. [1-Allyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272413#1-allyl-2-oxo-1-2-dihydropyridine-3-carboxylic-acid-chemical-properties>]

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